BenchChemオンラインストアへようこそ!

4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 943323-65-7) is a heterobicyclic 7-azaindole derivative bearing a primary amine at the 3-position and a bromine atom at the 4-position. With a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol, this compound exists as a free base and serves as a privileged scaffold for generating focused kinase inhibitor libraries.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 943323-65-7
Cat. No. B1604269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine
CAS943323-65-7
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C(=CN2)N
InChIInChI=1S/C7H6BrN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11)
InChIKeyRWOSDAABDCYOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine (943323-65-7): A Critical 7-Azaindole Building Block for Kinase-Focused Library Synthesis and SAR Exploration


4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 943323-65-7) is a heterobicyclic 7-azaindole derivative bearing a primary amine at the 3-position and a bromine atom at the 4-position [1]. With a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol, this compound exists as a free base and serves as a privileged scaffold for generating focused kinase inhibitor libraries [2]. The 7-azaindole core functions as a purine bioisostere capable of occupying the adenine-binding pocket of ATP-competitive kinases, while the 4-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification for structure–activity relationship (SAR) campaigns across multiple kinase targets including FGFR, JAK, CHK1/2, and TAK1/MAP4K2 [3][4].

Why 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine Cannot Be Interchanged with Other 4-Halo or 5-Substituted Azaindole Analogs


Despite sharing a common 7-azaindole core, closely related analogs such as 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 2227204-78-4, commonly supplied as the dihydrochloride salt) and 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 507462-51-3) exhibit fundamentally different reactivity profiles and biological selectivity patterns that preclude simple interchangeability . The 4-chloro analog is predominantly available as a hydrochloride salt, introducing solubility behavior and counterion considerations absent with the free-base 4-bromo compound, while the 5-bromo regioisomer positions the halogen at a site that does not map to the hinge-binding region of the same kinase targets . Furthermore, kinome-wide selectivity profiling has established that the 4-substitution position on the 1H-pyrrolo[2,3-b]pyridine scaffold is the critical determinant for achieving potent dual TAK1/MAP4K2 inhibition, a selectivity profile that cannot be replicated by 5-substituted or 4-unsubstituted analogs [1]. Substitution at the 4-position with bromine provides the optimal balance of reactivity for Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions, as 4-fluoro analogs exhibit reduced coupling efficiency while 4-chloro analogs require harsher catalytic conditions, limiting substrate scope [2].

Quantitative Differentiation Evidence for 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine: Head-to-Head and Cross-Study Comparisons


Cross-Coupling Reactivity at the 4-Position Versus 4-Chloro and 4-Fluoro Analogs

The 4-bromo substituent on the 7-azaindole scaffold provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-chloro and 4-fluoro analogs. Under microwave-assisted SNAr conditions (150 °C, 20 min, NMP), 4-fluoro-7-azaindole reacts with cyclic secondary amines in 65–92% yield, while 4-chloro-7-azaindole requires longer reaction times (40–60 min) and gives 45–78% yields [1]. The 4-bromo analog occupies an intermediate but favorable position: it is more reactive than 4-chloro in Suzuki couplings due to the lower bond dissociation energy of the C–Br bond (≈285 kJ/mol) versus C–Cl (≈350 kJ/mol), yet avoids the hydrolytic instability sometimes observed with 4-fluoro derivatives under aqueous basic conditions [2]. This reactivity profile makes 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine the preferred building block for divergent library synthesis where both Suzuki–Miyaura (sp²–sp²) and Buchwald–Hartwig (C–N) couplings are required on a common intermediate [3].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Kinase Selectivity Profiling: 4-Substituted Versus 5-Substituted Pyrrolo[2,3-b]pyridine Scaffolds in TAK1/MAP4K2 Inhibition

Kinome-wide selectivity profiling of a library of 4-substituted 1H-pyrrolo[2,3-b]pyridines identified potent dual TAK1 (MAP3K7) and MAP4K2 inhibitory activity, with lead compound NG25 (4-substituted) achieving a biochemical Kd of 3.7 nM for TAK1 and 18 nM for MAP4K2, while maintaining selectivity over p38α (MAPK14, Kd = 57 nM) and ABL (Kd = 75 nM) [1]. In contrast, 5-substituted pyrrolo[2,3-b]pyridine analogs reported in the literature predominantly show activity against FGFR or TNIK, not TAK1/MAP4K2, indicating that the 4-position substitution is a critical determinant of this selectivity profile [2]. The 4-bromo substitution on 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine serves as a synthetic entry point to the 4-substituted pharmacophore that underlies TAK1/MAP4K2 dual inhibition, whereas 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine directs analoging toward MLK3 and other kinase targets [3].

Kinase Selectivity TAK1 MAP4K2 Type II Inhibitors

Physicochemical Differentiation: Free Base 4-Bromo Analog Versus 4-Chloro Dihydrochloride Salt

4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 943323-65-7) is commercially available as the free base form with a purity specification of ≥96–97%, a calculated LogP of 2.49, and a topological polar surface area of 54.7 Ų [1]. By contrast, the 4-chloro analog (CAS 2227204-78-4) is predominantly supplied as the dihydrochloride salt, which increases aqueous solubility but introduces approximately 23% by mass of chloride counterion that must be accounted for in stoichiometric calculations . For medicinal chemistry applications requiring accurate free-base equivalents in biochemical assays, the 4-bromo free base eliminates the need for salt-form conversion. The LogP of 2.49 places the compound in a favorable lipophilicity range for blood–brain barrier penetration studies (optimal LogP 2–3 for CNS targets), making it suitable for exploratory CNS kinase programs without additional polarity tuning [2].

Drug Discovery ADME Solubility Formulation

FGFR Inhibitor Scaffold Validation: 4-Substituted Pyrrolo[2,3-b]pyridine Core Structure Drives Potent Pan-FGFR Activity

A comprehensive SAR study of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated that the 4-substituted scaffold is essential for achieving potent pan-FGFR inhibition. The lead compound 4h, bearing 3,5-dimethoxy substitution on the pendant phenyl ring attached via a methylene linker to the pyrrolo[2,3-b]pyridine core, exhibited IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4), representing a 271-fold improvement in FGFR1 potency over the unsubstituted starting compound 1 (IC50 = 1900 nM) [1]. This represents a ligand efficiency increase from 0.13 to 0.44. In cellular assays, 4h inhibited 4T1 breast cancer cell proliferation by 57% at 10 μM, suppressed migration by 93.8% at 30 μM, and induced apoptosis via the mitochondrial pathway (confirmed by Δψm loss and ROS elevation) [2]. While compound 4h is a fully elaborated derivative, the 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine building block provides the identical 4-substituted core with the amine handle at the 3-position already installed, enabling direct derivatization to access this validated pharmacophore without multi-step core construction [3].

FGFR Cancer Therapeutics Kinase Inhibition Lead Optimization

Versatile Building Block for CHK1/CHK2 and JAK Kinase Inhibitor Patents

Patent analysis reveals that 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are explicitly claimed as CHK1 and/or CHK2 inhibitors in US20100324041, which specifically describes 4-substituted 1H-pyrrolo[2,3-b]pyridines as the active pharmacophore [1]. Concurrently, Incyte Corporation's foundational JAK inhibitor patent family (US9814722B2 and related filings) extensively claims heteroaryl-substituted pyrrolo[2,3-b]pyridines where the 4-position of the azaindole core is the critical vector for introducing substituents that confer JAK isoform selectivity [2]. The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine from 4-bromo-7-azaindole via nitration and tin(II) chloride reduction, as described in patent Example 89 and ChemicalBook, provides a scalable, two-step route from a commercially available starting material (4-bromo-7-azaindole, CAS 348640-06-2), with a reported yield of 52.5% over two steps . This synthetic tractability, combined with its documented role as a key intermediate in multiple kinase inhibitor patent families, establishes the compound as a procurement priority for medicinal chemistry groups targeting the CHK and JAK kinase families.

CHK1 CHK2 JAK Patent Analysis Kinase Inhibitor

C–Br Bond as Versatile Synthetic Handle Compared to C–Cl and C–I Analogs for Divergent Library Synthesis

The C–Br bond at the 4-position of 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine offers an optimal balance of stability and reactivity for divergent parallel synthesis compared to the corresponding C–Cl (too inert for mild Suzuki conditions) and C–I (susceptible to unwanted dehalogenation side reactions) analogs [1]. The C–Br bond participates efficiently in Suzuki–Miyaura couplings with aryl and heteroaryl boronic acids at room temperature to 80 °C using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalyst (typical yields 70–95%), Sonogashira couplings with terminal alkynes (CuI co-catalyst, 50–80 °C), and Buchwald–Hartwig aminations with primary and secondary amines (Pd₂(dba)₃/XPhos, 80–100 °C) [2]. This orthogonal reactivity profile, combined with the free 3-amino group available for independent amide coupling or reductive amination, enables two-directional diversification from a single building block—a key advantage for generating compound libraries with high scaffold complexity in minimal synthetic steps [3].

Synthetic Methodology Palladium Catalysis Library Synthesis Structure–Activity Relationship

Optimal Application Scenarios for 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine in Drug Discovery and Chemical Biology


Divergent Synthesis of Kinase-Focused Compound Libraries Targeting TAK1/MAP4K2 or FGFR

Medicinal chemistry teams can leverage the 4-bromo substituent for Suzuki–Miyaura diversification (introducing aryl/heteroaryl groups at the 4-position) while independently functionalizing the 3-amino group via amide coupling or reductive amination. This two-directional diversification strategy is directly validated by the TAK1/MAP4K2 inhibitor program (J. Med. Chem. 2015, 58, 183–196), where 4-substituted 1H-pyrrolo[2,3-b]pyridines served as the hinge-binding motif for type II kinase inhibitors achieving single-digit nanomolar Kd values, and by the FGFR inhibitor program (RSC Advances, 2021) where the same core yielded pan-FGFR activity with 271-fold optimization dynamic range [1][2].

CHK1/CHK2 Inhibitor Lead Generation with Patent-Backed Scaffold

For oncology programs targeting checkpoint kinases, the compound provides a direct synthetic entry point to the 4-substituted 1H-pyrrolo[2,3-b]pyridine pharmacophore explicitly claimed in US20100324041 [1]. The free 3-amine enables rapid amide library synthesis (24–48 compounds per week using parallel synthesis equipment), while the 4-bromo position allows for late-stage diversification to explore the kinase selectivity pocket that governs CHK1 vs. CHK2 isoform selectivity, a critical parameter for minimizing off-target toxicity in DNA damage response inhibitor programs.

CNS-Penetrant Kinase Probe Development Leveraging Favorable Physicochemical Properties

With a calculated LogP of 2.49 and topological polar surface area of 54.7 Ų—both within the optimal range for CNS drug-likeness (LogP 2–4, tPSA < 90 Ų)—4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is well-suited as a starting point for CNS-penetrant kinase probe development [1]. The free base form avoids the confounding effects of salt counterions on measured LogD₇.₄ and PAMPA permeability, enabling accurate computational and experimental ADME profiling from the earliest stages of hit triage [2].

Industrial-Scale Building Block Procurement for Contract Research and Internal Library Production

For CROs and pharmaceutical compound management groups, the compound's commercial availability from multiple reputable suppliers (Aladdin, CymitQuimica, ChemScene, Leyan) at ≥96–97% purity with documented storage conditions (4 °C, protect from light) supports bulk procurement for 500–5000 compound library production campaigns [1]. The established two-step synthetic route from 4-bromo-7-azaindole (CAS 348640-06-2, a commodity chemical intermediate) provides supply chain redundancy: if commercial stocks are depleted, in-house resynthesis can be completed within 3–5 working days using standard laboratory equipment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.